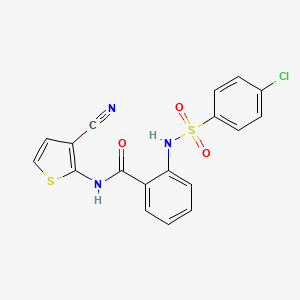

![molecular formula C26H29ClN6O2 B6484540 8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898419-87-9](/img/structure/B6484540.png)

8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

a. Anticancer Properties: Indole compounds exhibit promising anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways . Further investigations could reveal specific mechanisms and potential clinical applications.

b. Antimicrobial Activity: Indoles have demonstrated antimicrobial properties against bacteria, fungi, and viruses. These compounds may serve as leads for developing novel antibiotics or antiviral agents . Investigating AKOS005185564’s antimicrobial potential could contribute to combating drug-resistant pathogens.

c. Neurological Disorders: Indole derivatives may impact neurological health. Research suggests their involvement in neurotransmitter regulation, neuroprotection, and neuroinflammation . Investigating AKOS005185564’s effects on neurodegenerative diseases or mood disorders could be valuable.

Chemical Biology and Drug Discovery

Indoles play a crucial role in chemical biology and drug development. Consider the following applications:

a. Enzyme Inhibition: Indole-based compounds often interact with enzymes, making them attractive candidates for drug design. Researchers have explored their potential as enzyme inhibitors, including kinases, proteases, and other key targets . Investigating AKOS005185564’s selectivity and potency against specific enzymes could be informative.

b. G Protein-Coupled Receptors (GPCRs): Indole derivatives modulate GPCRs, which regulate various physiological processes. Investigating AKOS005185564’s interactions with specific GPCRs could reveal novel drug targets or signaling pathways .

Chemical Synthesis and Methodology

Indoles serve as versatile building blocks in organic synthesis. Here’s an application related to synthetic chemistry:

a. Novel Synthetic Routes: Researchers continually explore innovative methods for synthesizing indole derivatives. Investigating novel synthetic routes for AKOS005185564 could enhance its accessibility and scalability for further research and applications .

Safety and Hazards

properties

IUPAC Name |

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(13-7-10-19-8-3-2-4-9-19)25(28-23)32-16-14-31(15-17-32)18-20-11-5-6-12-21(20)27/h2-6,8-9,11-12H,7,10,13-18H2,1H3,(H,29,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCZXXHTIPKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B6484462.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6484472.png)

![N-(3-chlorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6484485.png)

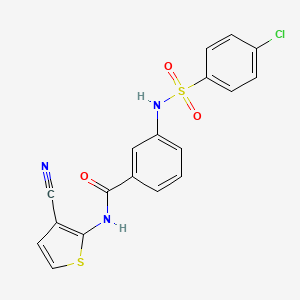

![2-[4-(4-chlorobenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6484509.png)

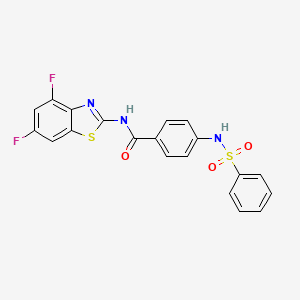

![N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6484512.png)

![7-butyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484521.png)

![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484531.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484533.png)

![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484551.png)

![2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6484553.png)

![3,4-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484563.png)